molecular formula H2O6SV B1256424 Vanadyl sulfate hydrate

Vanadyl sulfate hydrate

Cat. No. B1256424
M. Wt: 181.02 g/mol
InChI Key: DKCWBFMZNUOFEM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US06630593B1

Procedure details

1-(4-Bromobenzyl)-2-mercapto-5-hydroxymethylimidazole(40 g, 0.134 mol) and vanadyl sulfate hydrate(21.9 mg, 0.1 mol %) were introduced into a mixed solution of 240 ml of ethanol and 240 ml of water. The mixture was warmed to 45° C. and stirred. After a short time, 30% hydrogen peroxide(51.6 g, 3.4 molar eq.) was slowly added dropwise thereto and the internal temperature was kept at about 50° C. When the initial white suspension turned to a pale yellow solution, the solution was further stirred for about 30 minutes to which was added 6 N sodium hydroxide solution to adjust pH of the solution to about 10. Then, ethanol was distilled under reduced pressure The precipitated crystal was filtered, washed with distilled water and dried to the constant weight to give 28.7 g(Yield 80.4%, HPLC=97%) of the title compound as a white powder.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
21.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80.4%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][N:7]2[C:11]([CH2:12][OH:13])=[CH:10][N:9]=[C:8]2S)=[CH:4][CH:3]=1.C(O)C.OO.[OH-].[Na+]>O.[O-]S([O-])(=O)=O.O=[V+2].O>[Br:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][N:7]2[C:11]([CH2:12][OH:13])=[CH:10][N:9]=[CH:8]2)=[CH:4][CH:3]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC=C(CN2C(=NC=C2CO)S)C=C1
Name
Quantity
240 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
21.9 mg
Type
catalyst
Smiles
O.[O-]S(=O)(=O)[O-].O=[V+2]
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
51.6 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at about 50° C
STIRRING
Type
STIRRING
Details
the solution was further stirred for about 30 minutes to which
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
Then, ethanol was distilled under reduced pressure The precipitated crystal
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with distilled water
CUSTOM
Type
CUSTOM
Details
dried to the constant weight

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CN2C=NC=C2CO)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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